2-Methyl-1-(4-methylcyclohexyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-1-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C12H24N2/c1-10-3-5-12(6-4-10)14-8-7-13-9-11(14)2/h10-13H,3-9H2,1-2H3 |
InChI Key |
BLMWAAVREUXRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCNCC2C |
Origin of Product |
United States |
Preclinical Pharmacological Investigations and Biological Activity Profiling of 2 Methyl 1 4 Methylcyclohexyl Piperazine and Its Analogues
In Vitro Receptor and Enzyme Interaction Studies
No published studies were found that describe the in vitro receptor and enzyme interaction profile of 2-Methyl-1-(4-methylcyclohexyl)piperazine or its analogues.
Ligand Binding Affinities and Selectivity
There is no available data on the binding affinities (e.g., Ki, Kd) of this compound for any biological receptors.
Enzyme Inhibition Profiling (e.g., IMPDH, FLT3 kinase)
No information has been published regarding the inhibitory activity (e.g., IC50, Ki) of this compound against enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) or FMS-like tyrosine kinase 3 (FLT3).
Cell-Based Functional Assays (e.g., pathway modulation, cellular target engagement)
There are no reports on the effects of this compound in cell-based functional assays that would indicate its mechanism of action or its ability to modulate specific cellular pathways.
In Vivo Pharmacological Evaluation in Animal Models
No in vivo studies in animal models have been published for this compound.
Modulation of Neurotransmitter Systems in Specific Brain Regions
There is no data to suggest how or if this compound modulates any neurotransmitter systems in the brain.
Efficacy in Animal Models of Disease (e.g., infectious diseases, inflammation, pain)
The efficacy of this compound in any animal models of disease has not been reported in the scientific literature.
Pharmacokinetic Assessment in Animal Systems (e.g., absorption, distribution, metabolism, excretion profiles)
A comprehensive search of publicly available scientific literature and databases did not yield specific preclinical pharmacokinetic data for the compound this compound or its direct analogues. Studies detailing the absorption, distribution, metabolism, and excretion (ADME) profiles of this specific molecule in animal systems have not been published or are not readily accessible.
Therefore, detailed research findings and data tables regarding the ADME profile of this compound in animal models cannot be provided at this time. Further empirical studies would be required to characterize its pharmacokinetic behavior.
Structure Activity Relationship Sar Studies of 2 Methyl 1 4 Methylcyclohexyl Piperazine Derivatives
Elucidation of Key Pharmacophoric Features for Biological Activity
The biological activity of 2-methyl-1-(4-methylcyclohexyl)piperazine derivatives is fundamentally anchored in the distinct chemical properties of its core components: the piperazine (B1678402) ring, the 2-methyl group, and the 1-(4-methylcyclohexyl) substituent. The piperazine ring is a well-established scaffold in medicinal chemistry, valued for its ability to present substituents in specific three-dimensional orientations and for the physicochemical properties conferred by its two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, influencing solubility and interaction with biological targets.
A critical pharmacophoric feature arises from the substitution at the C2 position of the piperazine ring. Studies on analogous 2-substituted piperazines have shown that the conformational preference of the substituent is crucial for biological activity. In many cases, an axial orientation of the C2-substituent is preferred for optimal interaction with receptors. nih.gov This specific conformation places the piperazine nitrogens into a spatial arrangement that can mimic the key binding interactions of endogenous ligands or other potent molecules. For instance, in a study of α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial conformation of 2-substituted piperazines was found to place the basic and pyridyl nitrogens in an orientation that closely mimics potent agonists like nicotine (B1678760) and epibatidine. nih.gov This suggests that the 2-methyl group in the title compound likely plays a significant role in establishing a preferred, biologically active conformation.
Impact of Substituent Modifications on Pharmacological Potency and Selectivity
Modifications to the substituents on both the piperazine and cyclohexyl rings have a profound impact on the potency and selectivity of these derivatives. SAR studies on related compounds demonstrate that even minor changes can lead to significant shifts in activity.
For example, the position of the methyl group on the cyclohexyl ring is a key determinant of potency. In a series of 1-(1-phenyl-methylcyclohexyl)piperidines, a close analogue to the piperazine series, the position of the methyl group on the cyclohexane (B81311) ring dramatically influenced activity at the phencyclidine (PCP) binding site. nih.gov Shifting the methyl group from the 2-position to the 4-position resulted in a considerable decrease in potency. nih.gov
Furthermore, the nature of the ring attached to the piperazine nitrogen is critical. Studies on amidrazone derivatives containing a cyclohexane moiety showed that the saturation of the ring (i.e., using cyclohexane instead of cyclohexene) generally enhances the inhibitory effect on TNF-α levels. mdpi.com This highlights the importance of the saturated 4-methylcyclohexyl group in the title compound for a specific activity profile. The introduction of other substituents can also confer different biological activities; for example, adding a 2-pyridyl substituent was found to be crucial for the antibacterial activity of certain amidrazone derivatives. mdpi.com These findings underscore the modular nature of the scaffold, where specific substituents can be introduced to tune the compound for different biological targets.
Conformational Analysis and Stereochemical Influences on Structure-Activity Relationships
The three-dimensional structure, including both conformation and stereochemistry, is a critical factor governing the SAR of this compound derivatives. The molecule possesses multiple stereocenters, including the C2 of the piperazine ring and the C1 and C4 of the cyclohexyl ring, leading to a variety of possible stereoisomers, each with a potentially unique biological profile.
Conformational analysis of 2-substituted piperazines indicates a general preference for the substituent to occupy an axial position to achieve a biologically active conformation. nih.gov This preference can be further stabilized by factors such as intramolecular hydrogen bonding in certain derivatives. nih.gov
Stereochemistry plays a pivotal role in differentiating pharmacological activity. A detailed investigation into the stereoisomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) revealed dramatic differences in potency. nih.gov The trans-(-)-isomer was found to be the most potent compound in the series, being approximately five times more potent than PCP in vitro. In contrast, the racemic cis-isomer and its individual enantiomers were essentially inactive. nih.gov The absolute configuration of the most active isomer was determined to be (1S, 2R). nih.gov This stark difference between stereoisomers highlights that a precise three-dimensional arrangement of the phenyl, methyl, and piperidine (B6355638) groups is required for effective binding to the biological target.
The following table illustrates the significant impact of stereochemistry on the in vitro and in vivo activity of these analogous compounds.
| Compound | Stereochemistry | In Vitro Activity (IC₅₀, nM) | In Vivo Activity (ED₅₀, mg/kg) |
| (-)-2 | trans-(1S, 2R) | 24 ± 1 | 0.8 ± 0.1 |
| (+)-2 | trans-(1R, 2S) | 210 ± 20 | 3.2 ± 0.4 |
| (±)-3 | cis | >10,000 | >20 |
| Data sourced from a study on 1-(1-phenyl-2-methylcyclohexyl)piperidine analogues. nih.gov |
These findings strongly suggest that the biological activity of this compound would be highly dependent on its specific stereoconfiguration.
Contributions of the Methyl and Cyclohexyl Substituents to Activity Profiles
The cyclohexyl substituent provides a bulky, lipophilic anchor that is important for binding affinity. As noted, a saturated cyclohexane ring can be more beneficial for certain activities than an unsaturated cyclohexene (B86901) ring. mdpi.com The lipophilicity of the cyclohexyl group can facilitate passage through biological membranes and contribute to hydrophobic interactions within a receptor's binding pocket.
The methyl group on the cyclohexyl ring (at the 4-position) also influences activity. While a 2-methyl substitution on the cyclohexyl ring produced a highly potent compound in the piperidine series, the 4-methyl analogue was found to be considerably less potent. nih.gov This indicates that the position of this methyl group is key to defining the shape of the molecule and its fit with a receptor.
The methyl group on the piperazine ring (at the 2-position) has a primary role in dictating the conformation of the piperazine ring itself. As discussed, this substituent likely favors an axial position, which in turn orients the rest of the molecule (the 1-(4-methylcyclohexyl) group) and the piperazine nitrogens into a specific, biologically relevant geometry. nih.gov This conformational control is a critical contribution to the molecule's ability to selectively interact with its biological targets. The enantioselectivity observed in related compounds demonstrates that the precise stereochemistry of this methyl group is likely a major determinant of potency. nih.gov
Molecular Mechanisms of Action and Target Elucidation
Identification of Specific Molecular Targets (e.g., receptors, enzymes, signaling proteins)
No studies have been published that identify the specific molecular targets of 2-Methyl-1-(4-methylcyclohexyl)piperazine. Research on other molecules containing a cyclohexylpiperazine moiety has pointed to targets like the sigma-2 receptor, but it is not scientifically sound to extrapolate these findings to the specific compound . nih.gov
Characterization of Downstream Signaling Pathway Modulation
Without the identification of a primary molecular target, the characterization of any modulated downstream signaling pathways for this compound has not been investigated.
Insights from Ligand-Target Binding Kinetics and Thermodynamics
There is no available data on the ligand-target binding kinetics (such as association or dissociation rates) or the thermodynamic profile of the interaction between this compound and any biological target.
Structural Biology Approaches for Elucidating Binding Modes (e.g., X-ray Crystallography of Ligand-Protein Complexes)
No structural biology studies, such as X-ray crystallography or cryo-electron microscopy, have been conducted to determine the binding mode of this compound with a protein target. Such studies are contingent on the prior identification of a specific and high-affinity molecular target.
Computational Chemistry and Molecular Modeling Applications in the Study of 2 Methyl 1 4 Methylcyclohexyl Piperazine
Ligand-Based and Structure-Based Design Methodologies
Drug design strategies are broadly categorized into ligand-based and structure-based approaches. The choice between them often depends on the availability of structural information for the biological target. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules (ligands) with known activity is available. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For a compound like 2-Methyl-1-(4-methylcyclohexyl)piperazine, LBDD methods would involve analyzing a series of related piperazine (B1678402) analogues with known potencies to build a pharmacophore model. This model defines the essential steric and electronic features required for biological activity, which can then be used to screen databases for new, structurally diverse compounds that fit the model or to guide the modification of the existing scaffold.
Structure-Based Drug Design (SBDD) , conversely, requires the high-resolution 3D structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. nih.gov If the target for this compound were known, SBDD would involve docking the compound into the target's binding site to predict its binding conformation and affinity. This allows for a rational, atom-by-atom optimization of the ligand to improve its interactions with specific amino acid residues in the binding pocket, enhancing potency and selectivity. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of this compound, docking would be used to place the molecule into the active site of its target protein. The process generates various possible binding poses and scores them based on factors like intermolecular forces, providing insights into the binding mode and affinity. For instance, studies on other piperazine derivatives have successfully used docking to investigate binding modes with target proteins, revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govresearchgate.netresearchgate.net
The following table illustrates typical output from a molecular docking study, showing the types of interactions and bond lengths that are analyzed.
| Interaction Type | Ligand Atom | Protein Residue | Bond Length (Å) |
| Hydrogen Bond | N (piperazine) | ASP110 (NH) | 2.9 |
| Hydrophobic (Pi-Alkyl) | Methylcyclohexyl | TRP84 (CH2) | 4.5 |
| Hydrophobic (Alkyl) | Methyl (piperazine) | ILE183 (CD1) | 4.1 |
| This data is hypothetical and for illustrative purposes only. |
Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic nature of ligand-target interactions over time. nih.gov While docking provides a static snapshot, MD simulations model the movements of every atom in the system, offering a view of how the ligand and protein adjust to each other upon binding. mdpi.com An MD simulation of the this compound-target complex could reveal the stability of the binding pose predicted by docking, identify key conformational changes in the protein, and calculate binding free energies more accurately. Such simulations are crucial for confirming the stability of interactions and understanding the allosteric effects a ligand might exert on its target. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to create a predictive model that can estimate the activity of novel, unsynthesized compounds. nih.gov
To build a QSAR model for analogues of this compound, a dataset of related piperazine derivatives with experimentally measured activities is required. mdpi.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic properties (e.g., LUMO energy), steric properties (e.g., molar refractivity), and topological properties (e.g., polar surface area). mdpi.com Statistical methods like multiple linear regression are then used to create an equation that correlates these descriptors with biological activity. nih.govmdpi.com
A typical QSAR equation might look like: pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(MW)
This model can then be used to predict the inhibitory activity (pIC₅₀) of new analogues of this compound before they are synthesized, allowing researchers to prioritize the most promising candidates. nih.gov
The table below shows examples of descriptors often used in QSAR studies.
| Descriptor | Definition | Relevance |
| LogP | Octanol-water partition coefficient | Measures lipophilicity, affecting membrane permeability. |
| TPSA | Topological Polar Surface Area | Relates to hydrogen bonding potential and permeability. |
| MW | Molecular Weight | Size of the molecule, influencing binding and kinetics. |
| H_Donors | Number of Hydrogen Bond Donors | Key factor in molecular recognition and binding. |
| H_Acceptors | Number of Hydrogen Bond Acceptors | Key factor in molecular recognition and binding. |
| Rotatable_Bonds | Number of Rotatable Bonds | Influences conformational flexibility. |
Virtual Screening and De Novo Design Strategies for Analogues
Virtual Screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, if a pharmacophore model has been developed (via LBDD) or a target structure is known (for SBDD), these can be used as filters to rapidly screen millions of compounds. This process significantly narrows down the number of molecules that need to be tested experimentally, saving time and resources.
De Novo Design is a more creative computational strategy that aims to design novel molecules from scratch. rsc.org Instead of searching existing libraries, de novo design algorithms build new chemical structures piece by piece (atom by atom or fragment by fragment) directly within the binding site of the target protein. This approach can generate unique molecular scaffolds that are not present in existing databases. nih.gov Starting with a fragment of this compound, such as the piperazine core, a de novo design program could explore different chemical groups to attach, optimizing the fit and interactions with the target to create entirely new and potentially more effective analogues. rsc.orgnih.gov
Potential Research Applications and Future Directions for 2 Methyl 1 4 Methylcyclohexyl Piperazine
Utility as Chemical Probes for Biological System Investigations
Chemical probes are small molecules used as tools to study and manipulate biological systems, providing insights into protein function and disease pathways. nih.govchemicalprobes.org High-quality probes are essential for validating drug targets and can serve as the starting point for drug development. nih.gov While specific research on 2-Methyl-1-(4-methylcyclohexyl)piperazine as a chemical probe is limited, its structural characteristics make it a promising candidate for such applications.
The piperazine (B1678402) ring, combined with its lipophilic methylcyclohexyl group, may facilitate interaction with various biological targets, particularly within the central nervous system. ontosight.ai The development of this compound into a chemical probe would involve creating derivatives, for instance by adding a reactive group or a reporter tag (like an alkyne for "click chemistry"), which allows for the visualization and identification of its cellular binding partners. nih.govnih.gov Such tagged probes could be used in chemoproteomic studies to map its interactions across the entire proteome, thereby uncovering its mechanism of action and identifying novel therapeutic targets. nih.gov The utility of a probe derived from this scaffold would depend on its ability to selectively engage a biological target, a property that can be optimized through systematic chemical modification.
Role as Synthetic Intermediates for Novel Chemical Scaffolds
The piperazine heterocycle is a versatile building block, or synthon, in organic synthesis, largely due to the presence of two nitrogen atoms that can be functionalized. researchgate.netresearchgate.net this compound serves as an excellent synthetic intermediate for constructing more complex and diverse chemical scaffolds. The secondary amine on the piperazine ring is available for a variety of chemical reactions, including N-alkylation, acylation, and coupling reactions. mdpi.comnih.gov
This reactivity allows for the systematic introduction of a wide range of chemical moieties, enabling the creation of novel molecular architectures. For example, it can be reacted with various aldehydes, amino-acid-derived diamines, or other reagents through methods like photoredox catalysis to generate piperazines with functionalization at the carbon atoms, a less common but increasingly important modification. mdpi.com By serving as a foundational piece, this compound enables chemists to build libraries of new molecules with tailored properties, which can then be screened for various biological activities. researchgate.netnih.gov
Advancements in Medicinal Chemistry and Compound Library Design
The piperazine nucleus is the third most common nitrogen-containing heterocycle in drug discovery and is a key component of numerous blockbuster drugs. mdpi.com Its prevalence is due to its ability to improve critical drug-like properties, such as aqueous solubility, oral bioavailability, and target affinity. researchgate.netresearchgate.netnih.gov The structure of this compound provides a template for medicinal chemists to design compound libraries aimed at discovering new therapeutic agents.
The process of drug discovery often involves creating a series of related compounds (a library) where parts of the molecule are systematically varied to understand the structure-activity relationship (SAR)—how changes in the chemical structure affect its biological activity. nih.govbenthamdirect.com The 4-methylcyclohexyl group on this compound, for instance, could be replaced with other cyclic or acyclic groups to probe how size and lipophilicity affect target binding. Similarly, the methyl group on the piperazine ring could be altered or other substituents added to explore the chemical space around the core scaffold. mdpi.com This systematic approach facilitates the rational design of more potent and selective derivatives. benthamdirect.comresearchgate.net
The table below illustrates how modifications to a core piperazine structure can lead to compounds with different biological activities, a fundamental concept in compound library design.
| Core Structure/Compound | Structural Modification | Biological Target/Activity |
| Piperazine Scaffold | Addition of benzhydryl and substituted phenyl oxadiazole moieties | Dual COX-2/5-LOX inhibition (Anti-inflammatory) |
| Piperazine Scaffold | N-substitution with 3,4-pyrroledicarboximides | COX-1 and COX-2 inhibition (Anti-inflammatory) jetir.org |
| 1-(4-methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine | A related structure with a pyridinylmethyl group | Potential modulation of neurotransmitter systems evitachem.com |
| (2S)-N-...-4-methyl-2-piperazinecarboxamide (MB243) | Complex piperazinecarboxamide with cyclohexyl and fluorophenyl groups | Potent and selective melanocortin subtype-4 receptor agonist nih.gov |
Unexplored Biological Activities and Emerging Research Avenues for Piperazine Derivatives
The piperazine scaffold is associated with an exceptionally broad range of biological activities, including anthelmintic, anti-inflammatory, antimicrobial, anticancer, anticonvulsant, antihistaminic, and antipsychotic properties. ontosight.airesearchgate.netjetir.orgwisdomlib.org Given this versatility, it is highly probable that this compound possesses unexplored biological activities.
Future research could focus on screening this compound and its derivatives against a wide panel of biological targets. Emerging therapeutic areas for piperazine derivatives include the development of agents for multidrug-resistant bacterial infections and novel anticancer therapeutics. benthamdirect.comresearchgate.netnih.gov For instance, recent studies have shown that certain novel piperazine derivatives exhibit significant efficacy against cancer cell lines like HepG2 and demonstrate potent anti-inflammatory effects by inhibiting TNF-α production. nih.gov Furthermore, the structural features of piperazines make them suitable for developing multi-target ligands, which can be beneficial for treating complex diseases like neuropsychiatric disorders. jetir.org The full therapeutic potential of this compound remains an open and promising field for future investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
